molecular formula C7H11Br2NO B14411029 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide CAS No. 83728-44-3

4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide

Cat. No.: B14411029
CAS No.: 83728-44-3
M. Wt: 284.98 g/mol
InChI Key: QBGHFJZMRLBNDX-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a furan ring, along with an imine group and a hydrobromide salt. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide typically involves the following steps:

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Imine Formation: The imine group can be formed by reacting the furan derivative with a primary amine under acidic conditions to facilitate the condensation reaction.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the imine compound with hydrobromic acid (HBr).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of 4-Bromo-5-ethyl-5-methylfuran-2-amine.

    Substitution: Formation of 4-substituted furan derivatives.

Scientific Research Applications

4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The imine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to alterations in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylfuran-2(5H)-one
  • 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
  • 2-Ethyl-5-methylfuran

Comparison

4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is unique due to the presence of both bromine and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

83728-44-3

Molecular Formula

C7H11Br2NO

Molecular Weight

284.98 g/mol

IUPAC Name

4-bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide

InChI

InChI=1S/C7H10BrNO.BrH/c1-3-7(2)5(8)4-6(9)10-7;/h4,9H,3H2,1-2H3;1H

InChI Key

QBGHFJZMRLBNDX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=CC(=N)O1)Br)C.Br

Origin of Product

United States

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